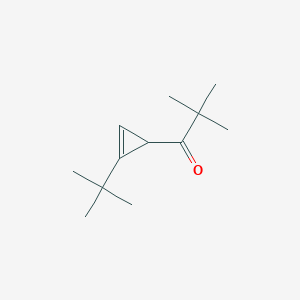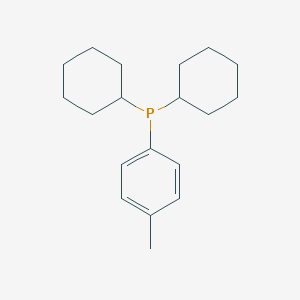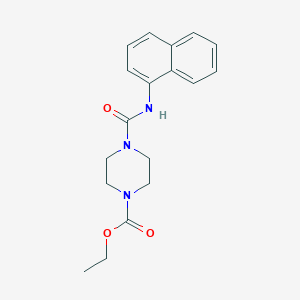
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester, commonly known as PACE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PACE is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 365.47 g/mol.
Mechanism Of Action
The mechanism of action of PACE is not fully understood, but it is believed to involve the inhibition of cyclooxygenase-2 (COX-2) and the suppression of the nuclear factor-kappa B (NF-κB) pathway. COX-2 is an enzyme that is involved in the production of prostaglandins, which play a role in inflammation and pain. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical And Physiological Effects
Studies have shown that PACE exhibits anti-inflammatory and analgesic effects by reducing the production of prostaglandins and inhibiting the NF-κB pathway. PACE has also been found to exhibit antitumor properties by inducing apoptosis and inhibiting cell proliferation. In addition, PACE has been shown to improve cognitive function and memory in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using PACE in lab experiments include its low toxicity, high solubility in organic solvents, and ease of synthesis. However, the limitations of using PACE include its high cost and limited availability.
Future Directions
There are several future directions for the research and development of PACE. One potential direction is the optimization of the synthesis method to improve the yield and reduce the cost of production. Another direction is the exploration of the potential applications of PACE in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Furthermore, the development of PACE derivatives with improved pharmacological properties is another area of future research.
Synthesis Methods
PACE can be synthesized using a multistep reaction process that involves the reaction of 1-naphthylamine with ethyl chloroformate to form 1-naphthyl carbamate. This is followed by the reaction of the 1-naphthyl carbamate with piperazine to form 1-piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, which is then esterified with ethanol to form PACE.
Scientific Research Applications
PACE has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and biochemistry. PACE has been found to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a potential candidate for the development of novel drugs. PACE has also been used in the synthesis of various organic compounds such as β-lactams and quinolones.
properties
CAS RN |
101976-06-1 |
|---|---|
Product Name |
1-Piperazinecarboxylic acid, 4-(1-naphthylcarbamoyl)-, ethyl ester |
Molecular Formula |
C18H21N3O3 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
ethyl 4-(naphthalen-1-ylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H21N3O3/c1-2-24-18(23)21-12-10-20(11-13-21)17(22)19-16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,2,10-13H2,1H3,(H,19,22) |
InChI Key |
ZMPLXBACRCPNKB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC2=CC=CC3=CC=CC=C32 |
Other CAS RN |
101976-06-1 |
solubility |
49.1 [ug/mL] |
synonyms |
1-Carboethoxy-4-(1-naphthylcarbamyl)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




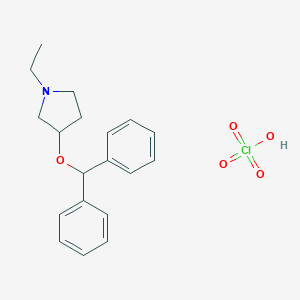
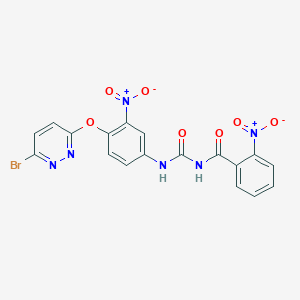
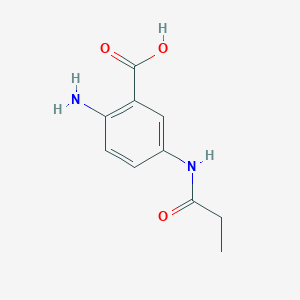

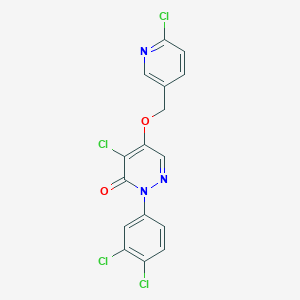
![5-[[2-[[5-(Diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-oxopentanoic acid;hydrochloride](/img/structure/B8755.png)
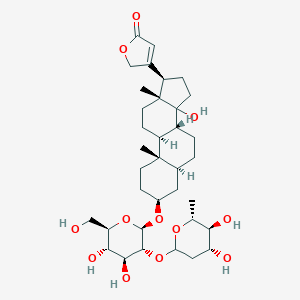
![Diphenyl-(4-phenylsulfanylphenyl)sulfanium;[4-(4-diphenylsulfoniophenyl)sulfanylphenyl]-diphenylsulfanium;trihexafluorophosphate](/img/structure/B8761.png)

